Superior PLAP Inhibition vs. ML095
In a direct head-to-head comparison using the identical luminescent PLAP biochemical assay, ML085 demonstrates an IC50 of 2,600 nM (2.6 µM), which is approximately 1.6-fold more potent than the structurally distinct analog ML095, which exhibits an IC50 of 4,240 nM (4.24 µM) [1]. Both compounds were evaluated in the same confirmatory dose-response format (AID-1512) under standardized conditions, enabling a quantitative assessment of relative potency [1].
| Evidence Dimension | PLAP biochemical inhibition (IC50) |
|---|---|
| Target Compound Data | 2,600 nM (2.6 µM) |
| Comparator Or Baseline | ML095: 4,240 nM (4.24 µM) |
| Quantified Difference | ML085 is 1.63-fold more potent (lower IC50) than ML095 |
| Conditions | Luminescent PLAP dose-response confirmatory assay (PubChem AID-1512); PLAP protein dilution 1/6400 in DEA buffer (pH 9.8); CDP-star substrate at 212.5 µM |
Why This Matters
This quantitative potency advantage supports the preferential selection of ML085 over ML095 in experimental designs where maximizing PLAP inhibition at a given compound concentration is critical.
- [1] Sergienko E, et al. Placental Alkaline Phosphatase (PLAP) Luminescent HTS assay - Probe 1. Probe Reports from the NIH Molecular Libraries Program [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2010. View Source
